molecular formula C20H13Cl2N3O B289171 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

货号 B289171
分子量: 382.2 g/mol
InChI 键: QJOBIWOMNBRHLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide, also known as CUDC-907, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), which are both important targets in cancer therapy.

作用机制

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide inhibits both HDAC and PI3K, which are involved in multiple cellular processes, including cell growth, survival, and differentiation. HDAC inhibitors promote the acetylation of histones, leading to changes in gene expression. PI3K inhibitors block the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer. By inhibiting both HDAC and PI3K, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has a synergistic effect on cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been shown to have a broad spectrum of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to modulate the immune system, leading to enhanced antitumor activity. In preclinical studies, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has shown favorable pharmacokinetics and pharmacodynamics, with low toxicity and good tolerability.

实验室实验的优点和局限性

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments, including its dual inhibition of HDAC and PI3K, which allows for the study of multiple cellular processes. It has also shown potent antitumor activity in a variety of cancer models, making it a promising candidate for further development. However, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a complex molecule that requires expertise in organic chemistry for synthesis. In addition, its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on different cancer types.

未来方向

There are several future directions for the study of 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide, including clinical trials in humans to evaluate its safety and efficacy. In addition, further preclinical studies are needed to investigate its effects on different cancer types and to elucidate its mechanism of action. Other potential future directions include the development of combination therapies with other targeted agents and the exploration of its use in other diseases, such as autoimmune disorders.
In conclusion, 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a promising dual inhibitor of HDAC and PI3K that has shown potent antitumor activity in preclinical studies. Its complex synthesis method and mechanism of action make it a challenging but exciting molecule for further study. Its broad spectrum of effects and low toxicity make it a promising candidate for clinical trials in humans, and its potential future directions are numerous.

合成方法

The synthesis of 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves several steps, including the preparation of 2,5-dichlorobenzamide, imidazo[1,2-a]pyridine, and 4-bromoaniline. These compounds are then combined and subjected to various reactions, such as Suzuki coupling, to yield the final product. The synthesis of 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a complex process that requires expertise in organic chemistry.

科学研究应用

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, multiple myeloma, and solid tumors. It has shown potent antitumor activity in vitro and in vivo, both as a single agent and in combination with other therapies. 2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has also been shown to overcome resistance to other targeted therapies, such as PI3K inhibitors.

属性

分子式

C20H13Cl2N3O

分子量

382.2 g/mol

IUPAC 名称

2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

InChI

InChI=1S/C20H13Cl2N3O/c21-14-6-9-17(22)16(11-14)20(26)23-15-7-4-13(5-8-15)18-12-25-10-2-1-3-19(25)24-18/h1-12H,(H,23,26)

InChI 键

QJOBIWOMNBRHLW-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

规范 SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。